molecular formula C9H7BrClF2NO B8015287 2-Bromo-5-chloro-N-(2,2-difluoroethyl)benzamide

2-Bromo-5-chloro-N-(2,2-difluoroethyl)benzamide

Cat. No.: B8015287
M. Wt: 298.51 g/mol
InChI Key: TWVWICFEAFLBFH-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-N-(2,2-difluoroethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and difluoroethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-N-(2,2-difluoroethyl)benzamide typically involves the reaction of 2-bromo-5-chlorobenzoic acid with 2,2-difluoroethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N-(2,2-difluoroethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-chloro-N-(2,2-difluoroethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.

    Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological targets and its potential biological activities.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-N-(2,2-difluoroethyl)benzamide involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoroethyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-N-(2,2-difluoroethyl)benzamide is unique due to the combination of bromine, chlorine, and difluoroethyl groups attached to a benzamide core. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Biological Activity

2-Bromo-5-chloro-N-(2,2-difluoroethyl)benzamide is a halogenated benzamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Bromine at the 2-position
  • Chlorine at the 5-position
  • A difluoroethyl group attached to the nitrogen of the benzamide moiety

These structural characteristics contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily linked to its potential as a bioactive molecule. It is part of a broader class of compounds known for their diverse applications in medicinal chemistry.

Potential Activities:

  • Antimicrobial Properties : Similar compounds have shown significant activity against various pathogens, suggesting potential for this compound in treating infections.
  • Cytotoxicity Against Cancer Cells : Studies indicate that benzamide derivatives can selectively accumulate in melanoma metastases, enhancing their cytotoxic effects on tumor cells . The compound may exhibit similar properties due to its structural similarities with other active benzamides.
  • Enzyme Modulation : The compound's unique halogenated substituents may enhance its potency and selectivity in modulating enzyme activities involved in metabolic pathways.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Binding Affinity : Interaction studies reveal that the compound may bind to various molecular targets, including enzymes and receptors, influencing their activity.
  • DNA Interaction : Similar compounds have demonstrated high DNA binding affinity, which may contribute to their cytotoxic effects against cancer cells .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundPotential antimicrobial and cytotoxicEnzyme modulation and DNA interaction
N-(2-Dialkylaminoethyl)benzamidesSelective accumulation in melanomaTargeting melanin binding sites
4-Amino-5-chloro-N-(difluoromethyl)benzamideDopaminergic activityReceptor binding affinity

Case Study: Cytotoxicity in Melanoma

A study on N-(2-Dialkylaminoethyl)benzamides highlighted their selective accumulation in melanoma cells, leading to enhanced cytotoxicity. This effect was attributed to their ability to interact with melanin and influence pH levels within melanosomes, ultimately affecting tyrosinase activity and DNA binding . Such findings suggest that this compound may exhibit similar targeting characteristics.

Properties

IUPAC Name

2-bromo-5-chloro-N-(2,2-difluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF2NO/c10-7-2-1-5(11)3-6(7)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVWICFEAFLBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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